

# Material Safety Data Sheet (MSDS) for ethyl benzenesulfonate

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## Compound of Interest

Compound Name: Ethyl benzenesulfonate

Cat. No.: B028296

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An extensive review of the Material Safety Data Sheet (MSDS) for **ethyl benzenesulfonate**, alongside relevant research applications, provides a comprehensive safety and handling guide for researchers, scientists, and drug development professionals. This document outlines the substance's key properties, potential hazards, and detailed protocols for its use and safety management, with a particular focus on its role as a potential genotoxic impurity (GTI) in pharmaceutical products.

## Section 1: Chemical and Physical Properties

**Ethyl benzenesulfonate** (CAS No. 515-46-8) is an organic compound with the molecular formula  $C_8H_{10}O_3S$ .<sup>[1][2][3]</sup> At room temperature, it exists as a colorless to pale yellow liquid with no distinct odor.<sup>[4]</sup> It is a polar organic compound, soluble in water and many organic solvents such as alcohols and ethers.<sup>[4]</sup>

Table 1: Physical and Chemical Properties of **Ethyl Benzenesulfonate**

Property	Value	Reference
Molecular Weight	186.23 g/mol	[1][5][6]
Molecular Formula	C8H10O3S	[1][5][6]
CAS Number	515-46-8	[1][3][5][6]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	255.65 °C	[4]
Density	1.1833 g/cm <sup>3</sup>	[4]
IUPAC Name	ethyl benzenesulfonate	[1][5]
Synonyms	Benzenesulfonic acid ethyl ester, Ethyl phenylsulfonate, NSC 3217	[1][7][8]

## Section 2: Hazard Identification and Toxicology

**Ethyl benzenesulfonate** is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][9] It may also cause irritation to the skin, eyes, and respiratory system upon exposure.[10] A significant concern for the pharmaceutical industry is its classification as a potential genotoxic impurity, as sulfonate esters are known to be alkylating agents that can interact with DNA.[10] Regulatory bodies like the European Medicines Agency (EMA) have set stringent limits for such impurities in drug substances, often at a Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[9][11][12]

Table 2: Toxicological Profile of **Ethyl Benzenesulfonate**

Hazard Classification	GHS Pictogram	Signal Word	Hazard Statement	Reference
Acute Toxicity, Oral (Category 4)	GHS07	Warning	H302: Harmful if swallowed	[1][9]
Potential Genotoxicity	-	-	May exert genotoxic effects	[10]
Skin/Eye Irritation	-	-	May cause skin and eye irritation	[10]
Carcinogenic/Mutagenic Effects	-	-	Not available	[10]

## Section 3: Handling, Storage, and First Aid

**Handling:** Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors.[10][13] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[10][14]

**Storage:** **Ethyl benzenesulfonate** should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[13][15][16] It should be kept away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[10][13] For long-term storage and as a reference material, temperatures of 2-8°C or -10 to -25°C are recommended.[5][9]

**First Aid Measures:**

- **Eye Contact:** Immediately flush eyes with plenty of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10][14]
- **Skin Contact:** Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[10][14]
- **Inhalation:** Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[10][14]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[\[13\]](#)

## Application Notes and Protocols

The primary applications of **ethyl benzenesulfonate** in a research and drug development context are as a laboratory reagent and, critically, as a reference standard for the detection and quantification of potential genotoxic impurities in active pharmaceutical ingredients (APIs).[\[8\]](#)[\[14\]](#)[\[17\]](#)

### Protocol 1: Detection of Ethyl Benzenesulfonate as a Genotoxic Impurity by LC-MS

This protocol provides a general method for the trace-level detection of **ethyl benzenesulfonate** in a drug substance. Method validation according to ICH Q2(R1) guidelines is essential.[\[13\]](#)

Objective: To accurately quantify **ethyl benzenesulfonate** in an API sample with a detection limit in the parts-per-million (ppm) range.[\[13\]](#)[\[18\]](#)

Materials:

- **Ethyl benzenesulfonate** certified reference standard
- API sample for testing
- Methanol (or other suitable solvent)
- Ammonium formate
- Water (HPLC grade)
- High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Mass Spectrometer (MS).[\[1\]](#)[\[19\]](#)

Procedure:

- Standard Solution Preparation:

- Prepare a stock solution of **ethyl benzenesulfonate** in methanol at a concentration of 1.0 mg/mL.
- Perform serial dilutions with a suitable diluent (e.g., 20:80 methanol/5 mM ammonium acetate) to create a series of calibration standards at concentrations ranging from 5 ng/mL to 500 µg/L.[\[19\]](#)
- Sample Preparation:
  - Accurately weigh a specific amount of the API (e.g., 45 mg) and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.[\[18\]](#)[\[19\]](#)
  - The final concentration of the API solution may be around 1-10 mg/mL.[\[18\]](#)
  - The solution should be thoroughly mixed, potentially using ultrasonication, and filtered through a 0.22 µm filter before analysis.[\[19\]](#)
- Chromatographic Conditions (Example):
  - Column: Octadecylsilane (C18) bonded silica column.[\[10\]](#)
  - Mobile Phase: Gradient elution using a mixture of an organic phase (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 5 mmol/L ammonium formate).[\[10\]](#)[\[19\]](#)
  - Flow Rate: 0.8 - 1.2 mL/min.[\[10\]](#)
  - Column Temperature: 25-30°C.[\[10\]](#)
- Mass Spectrometry Detection:
  - Utilize an appropriate ion source (e.g., heated DUIS) and operate the mass spectrometer in Single Ion Monitoring (SIM) mode for the specific mass-to-charge ratio of **ethyl benzenesulfonate** for enhanced sensitivity and selectivity.[\[19\]](#)
- Analysis and Calculation:
  - Inject the standard solutions to generate a calibration curve.

- Inject the sample solution.
- Quantify the amount of **ethyl benzenesulfonate** in the sample by comparing its peak area to the calibration curve, using the external standard method.[1]

## Protocol 2: Genotoxicity Risk Assessment Framework

Regulatory guidelines require a thorough assessment of the genotoxic potential of impurities. [12][14] The standard approach involves a battery of in vitro and in vivo tests.

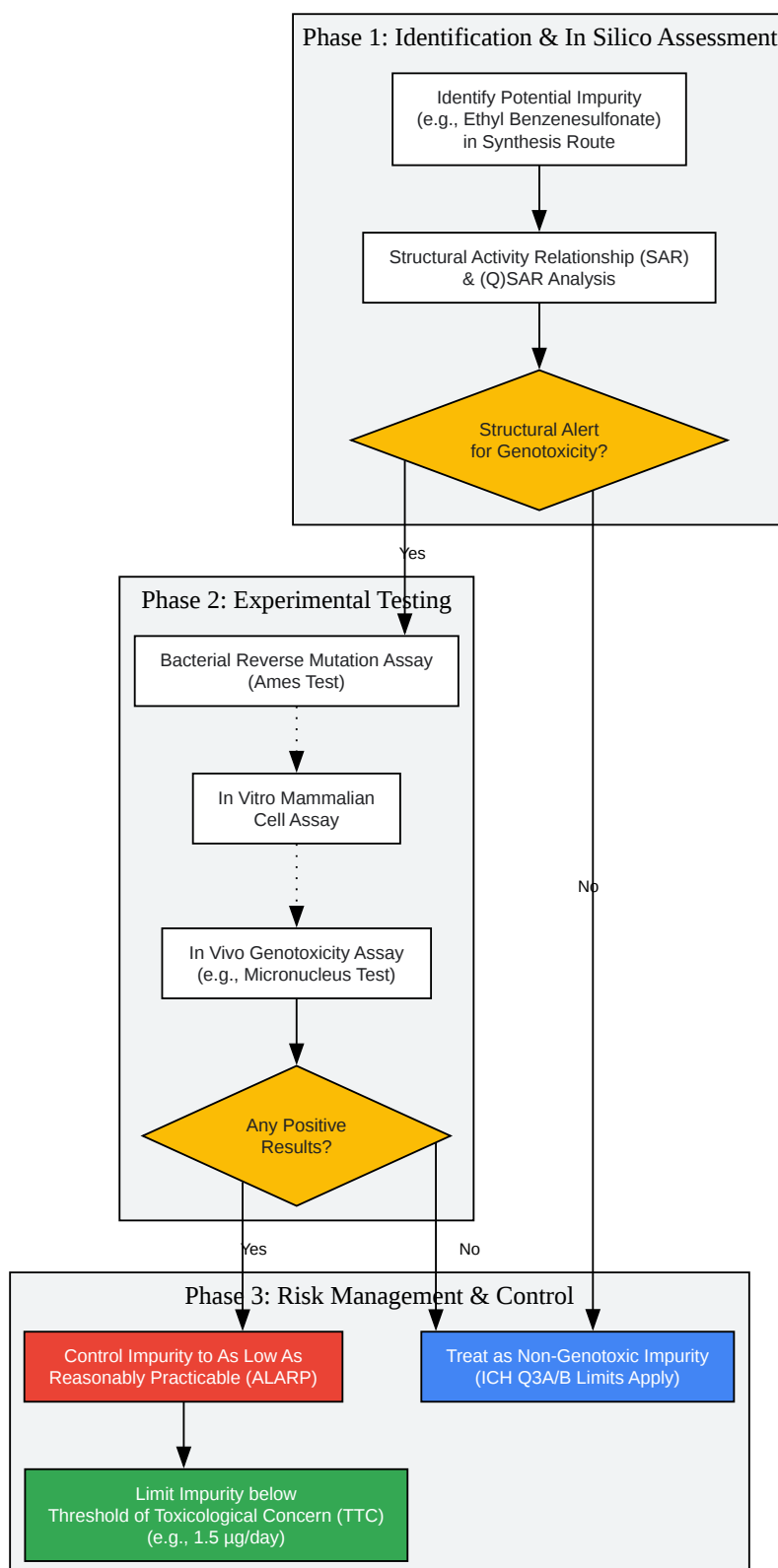
Objective: To identify the genotoxic potential of an impurity like **ethyl benzenesulfonate**.

Standard Test Battery:[14]

- Test for Gene Mutation in Bacteria: A bacterial reverse mutation assay (Ames test) is typically the first step to assess for mutagenicity.[9]
- In Vitro Mammalian Cell Assay: An in vitro test to evaluate chromosomal damage in mammalian cells (e.g., chromosome aberration test or micronucleus test) or an in vitro mouse lymphoma tk assay.[14]
- In Vivo Test for Chromosomal Damage: An in vivo test using rodent hematopoietic cells (e.g., bone marrow micronucleus test) to assess genotoxicity in a whole animal system, which accounts for metabolic effects.[4][14]

## Visualized Workflows and Logical Relationships

The control of genotoxic impurities is a critical workflow in drug development. The following diagram illustrates the decision-making process for identifying and managing the risks associated with a potential GTI like **ethyl benzenesulfonate**.



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Caption: Genotoxicity Risk Assessment Workflow for Pharmaceutical Impurities.

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